1,2-Bis(diphenylphosphino)propane

描述

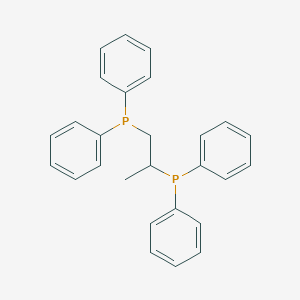

1,2-Bis(diphenylphosphino)propane (CAS: 67884-32-6) is a chiral bidentate phosphine ligand with the molecular formula C₂₇H₂₆P₂ and a molecular weight of 412.45 g/mol. Its structure features two diphenylphosphine groups attached to adjacent carbons (C1 and C2) of a propane backbone, creating a stereogenic center at C2 when substituted asymmetrically (e.g., in the (R)-(+)-enantiomer) . This configuration allows it to act as a chelating ligand in transition metal catalysis, particularly in asymmetric reactions where stereochemical control is critical. The compound is air-sensitive and typically stored under inert conditions, with a melting point range of 71–73°C . Its chiral nature distinguishes it from analogous ligands like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp), which lack stereogenic centers .

准备方法

1,2-Bis(diphenylphosphino)propane can be synthesized through several methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane . The reaction proceeds as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2\text{)}_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 2 \text{LiCl} ]

Another method involves metal-halogen exchange followed by metathesis : [ \text{Br(CH}_2\text{)}_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2\text{)}_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2\text{)}_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2\text{)}_3\text{PPh}_2 + 4 \text{LiCl} ]

化学反应分析

Coordination Reactions with Transition Metals

1,2-Bis(diphenylphosphino)propane forms stable complexes with transition metals, facilitating catalytic and stoichiometric reactions. Key findings include:

-

Palladium Complexes : The ligand coordinates to Pd(II) centers, enabling catalytic cross-coupling reactions. For example, PdCl₂ complexes of this compound exhibit enhanced activity in Heck reactions due to favorable bite angles (~92°) that stabilize intermediates .

-

Group 6 Metal Complexes : Reactions with Mo(CO)₄ or W(CO)₄ yield tetracarbonyl complexes. These undergo thermal decarbonylation to form tricarbonyl derivatives, as shown in kinetic studies (ΔH‡ ≈ 85 kJ/mol) .

-

Ruthenium Complexes : Structural data for RuF₂ complexes reveal a trans arrangement of fluoride ligands with Ru–P bond lengths of 2.3356 Å and Ru–F distances of 2.1729 Å, indicating strong σ-donor and π-acceptor interactions .

Oxidation and Reduction Reactions

The phosphine groups undergo redox transformations under controlled conditions:

-

Selectivity : Oxidation with H₂O₂ proceeds quantitatively without over-oxidation to phosphine oxides, confirmed by ³¹P NMR .

Radical-Mediated Reactions

The ligand participates in radical-involved syntheses:

-

Ethylene Difunctionalization : Under UV irradiation, this compound reacts with ethylene via radical intermediates to form unsymmetric derivatives. Computational studies (DFT) show a barrier of 17.4 kcal/mol for homolytic P–P bond cleavage .

-

Phosphinyl Radical Coupling : Generates dimeric species with P–P bond lengths of 2.21 Å, as observed in ESR studies .

Comparative Reactivity with Analogous Ligands

The three-carbon backbone confers unique reactivity compared to ethane/butane analogs:

| Ligand | Bite Angle (°) | Preferred Metal Centers | Catalytic Application |

|---|---|---|---|

| This compound | 92–95 | Pd, Ru, Mo | Cross-coupling, hydrogenation |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | 85–88 | Pt, Ni | Allylic alkylation |

| 1,4-Bis(diphenylphosphino)butane | 100–105 | Fe, Co | Polymerization |

-

Steric Effects : The propane spacer increases flexibility, reducing strain in seven-membered metallacycles compared to dppe .

Substitution and Ligand Exchange

-

Halide Replacement : In [NiCl₂(this compound)], chloride ligands are displaced by CO or CN⁻, forming [Ni(CO)₂(this compound)] with ν(CO) at 2,050 cm⁻¹ (IR).

-

Kinetic Stability : Pd complexes show t₁/₂ > 24 h in DMSO at 25°C, outperforming dppe analogs (t₁/₂ ≈ 8 h).

科学研究应用

Catalysis

1.1 Cross-Coupling Reactions

One of the primary applications of 1,2-Bis(diphenylphosphino)propane is in facilitating cross-coupling reactions, such as the Suzuki-Miyaura reaction. In this context, it acts as a ligand for palladium catalysts, enhancing the efficiency and selectivity of the reactions involving aryl halides and arylboronic acids. Research has shown that using this compound in these reactions leads to improved yields and reaction rates compared to other ligands .

Case Study: Suzuki-Miyaura Reaction

- Catalyst : Palladium(II) complex with this compound

- Substrates : Aryl halides and arylboronic acids

- Outcome : Enhanced yields (up to 95%) and shorter reaction times compared to traditional methods.

1.2 Polymerization Processes

The compound is also utilized in polymerization reactions, particularly in the synthesis of block copolymers. For instance, it has been employed in the synthesis of poly(3-alkoxythiophene)s through solid-state metathesis polycondensation. This application highlights its role in developing advanced materials for electronic applications .

Coordination Chemistry

2.1 Metal Complex Formation

This compound forms stable complexes with various transition metals, which are crucial for catalysis and material science. The ligand's ability to stabilize metal centers allows for the development of new catalysts that can operate under mild conditions.

Organometallic Chemistry

In organometallic chemistry, this compound is instrumental in synthesizing metal clusters and nanoparticles. Its coordination properties enhance the stability and reactivity of metal clusters used in catalysis.

Case Study: Gold Nanoclusters

- Ligand Role : Stabilizes gold clusters during synthesis.

- Outcome : Improved stability and catalytic activity in oxidation reactions .

Analytical Chemistry

The ligand has found applications in analytical chemistry as well, particularly in sensor development. Its ability to coordinate with metals allows for the construction of sensors that can detect specific analytes through colorimetric changes.

Case Study: Colorimetric Sensors

- Application : Development of dual colorimetric sensors using metal-dppp complexes.

- Outcome : Enhanced sensitivity for detecting metal ions .

Biological Applications

Recent studies have explored the potential biological applications of this compound-based metal complexes. These complexes have shown promise in drug delivery systems and as therapeutic agents due to their ability to interact with biological molecules.

作用机制

The primary mechanism of action of 1,2-Bis(diphenylphosphino)propane involves its role as a bidentate ligand, forming stable chelate complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing the transition state and lowering the activation energy . The compound’s ability to coordinate with metals via monodentate or bidentate manner enhances its versatility in catalysis .

相似化合物的比较

Structural and Electronic Properties

The table below compares key structural features of 1,2-bis(diphenylphosphino)propane with related bidentate phosphine ligands:

¹ Estimated based on backbone flexibility and coordination studies .

Key Observations:

- Bite Angle and Backbone Flexibility : Longer backbones (e.g., dppp) enable larger bite angles, favoring coordination to metals with bulkier geometries. In contrast, rigid backbones like dppbz restrict flexibility, often enhancing selectivity in catalysis .

- Chirality: this compound’s chiral center enables enantioselective catalysis, a feature absent in dppe, dppp, and dppbz .

Catalytic Performance

Data from hydrosilylation and dehydrogenative N-heterocyclization reactions highlight ligand-dependent performance:

Insights:

- dppp vs. dppe : The 1,3-propane backbone in dppp improves catalytic yield over dppe (ethane backbone) in Rh-catalyzed hydrosilylation, likely due to reduced steric strain in the 6-membered chelate ring .

- Chiral Ligands: While this compound’s enantioselective applications are less documented in the provided evidence, its structural analogs like BINAP and Chiraphos demonstrate that chirality enhances enantiomer excess (ee) in asymmetric catalysis .

生物活性

1,2-Bis(diphenylphosphino)propane (dppp) is a well-known bidentate phosphine ligand used in coordination chemistry and catalysis. Its biological activity has garnered attention, particularly in the context of metal complexes formed with dppp. This article reviews the biological properties of dppp and its metal complexes, focusing on their antibacterial and anticancer activities.

Dppp features two diphenylphosphine groups connected by a propane bridge, allowing it to act as a chelating ligand. This structure enables the formation of stable metal complexes, which can exhibit enhanced biological activities compared to their free ligand counterparts.

Anticancer Activity

Numerous studies have explored the anticancer potential of dppp and its metal complexes:

- Palladium Complexes : Research indicates that palladium(II) complexes bearing dppp demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study revealed that palladium complexes with dppp exhibited IC50 values comparable to or lower than those of cisplatin against ovarian and breast cancer cells . The mechanism of action appears to involve DNA interaction, leading to intrinsic apoptotic cell death .

- Gold Complexes : Dppp has also been utilized in gold(III) complexes, which showed remarkable cytotoxicity. These gold complexes were found to be among the most effective in terms of anticancer activity, outperforming many traditional chemotherapeutics .

Antibacterial Activity

The antibacterial properties of dppp have been evaluated in various studies:

- Zinc(II) Complexes : A study synthesized zinc(II) complexes with dppp and assessed their antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these complexes exhibited significant antibacterial effects, particularly against Gram-positive bacteria . The structure-activity relationship highlighted the influence of the phosphine ligand on the biological properties of the complexes.

- Mechanism of Action : The mechanism by which dppp-containing complexes exert their antibacterial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways. The specific interactions between the metal center and bacterial components are crucial for understanding these mechanisms.

Study 1: Anticancer Activity of Palladium-Dppp Complexes

A systematic study was conducted on various palladium(II)–aryl complexes containing dppp. These compounds were characterized for their cytotoxic properties against human cancer cell lines. The most promising complex demonstrated an IC50 value significantly lower than that of cisplatin, indicating its potential as an effective anticancer agent .

Study 2: Antibacterial Efficacy of Zinc-Dppp Complexes

Zinc(II) complexes with dppp were synthesized and tested for antibacterial activity. The results showed that these complexes effectively inhibited the growth of Streptococcus faecalis, with a notable IC50 value indicating strong antibacterial potential .

Summary Table of Biological Activities

| Complex Type | Biological Activity | IC50 Value | Target Cells/Organisms |

|---|---|---|---|

| Palladium-Dppp | Anticancer | Comparable to cisplatin | Ovarian and breast cancer cell lines |

| Gold-Dppp | Anticancer | Most cytotoxic | Various cancer cell lines |

| Zinc-Dppp | Antibacterial | Significant inhibition | Staphylococcus aureus, Escherichia coli |

常见问题

Basic Questions

Q. What are the key synthetic routes for preparing 1,2-Bis(diphenylphosphino)propane?

The synthesis typically involves reacting 1,2-dihalopropane (e.g., 1,2-dibromopropane) with diphenylphosphine in the presence of a strong base like sodium hydride or lithium. The reaction proceeds via nucleophilic substitution, where the halide groups are replaced by diphenylphosphine moieties. For air-sensitive phosphine ligands, inert atmosphere techniques (e.g., Schlenk line) are critical to prevent oxidation. Similar methods are employed for analogous ligands like 1,2-Bis(diphenylphosphino)ethane (dppe) and 1,2-Bis(dimethylphosphino)ethane .

Q. How is this compound characterized spectroscopically?

- 31P NMR : A singlet or split signal (depending on symmetry) in the range of δ -10 to -20 ppm, typical for arylphosphines.

- 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and aliphatic backbone signals (δ 1.5–2.5 ppm for propane chain).

- Melting Point : Analogous ligands like dppe melt at 138–142°C , suggesting similar thermal properties.

- X-ray Crystallography : Confirms bite angle (distance between phosphorus atoms) and geometry .

Q. What precautions are necessary for handling and storing this ligand?

- Storage : Under inert gas (N₂ or Ar) at low temperatures (-20°C) to prevent oxidation to phosphine oxides.

- Safety : Use gloves and eye protection due to irritant properties (Risk Phrase R36/37/38). Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How does the bite angle of this compound influence catalytic activity in transition metal complexes?

The bite angle (P–M–P angle) determines steric and electronic effects on metal centers. For example:

- Smaller bite angles (from shorter backbones like ethane) favor tighter coordination, enhancing oxidative addition in cross-coupling reactions.

- Larger angles (e.g., in 1,3-Bis(diphenylphosphino)propane, dppp) stabilize trigonal planar geometries, improving regioselectivity in hydroformylation . Comparative studies with dppp (1,3-isomer) in palladium-catalyzed reactions show distinct activity profiles .

Q. What computational methods are used to study electronic properties of this ligand in coordination complexes?

Density Functional Theory (DFT) models (e.g., PBE0 hybrid functional) analyze electron density distribution, HOMO-LUMO gaps, and metal-ligand bond strengths. These studies predict catalytic behavior, such as redox potentials in nickel- or palladium-mediated reactions . For example, DFT can model how backbone flexibility in this compound affects charge transfer in [FeFe]-hydrogenase mimics .

Q. How does this ligand compare to other diphosphines in asymmetric catalysis?

- vs. BINAP : BINAP’s rigid binaphthyl backbone enables enantioselectivity in Suzuki-Miyaura couplings, whereas this compound’s flexible propane chain may favor faster substrate turnover.

- vs. dppe : The propane backbone in this compound provides greater steric bulk than dppe (ethane backbone), potentially stabilizing larger metal centers .

Q. What are the challenges in synthesizing enantiopure (R)- or (S)-1,2-Bis(diphenylphosphino)propane?

Chiral resolution via diastereomeric salt formation or asymmetric catalysis using chiral auxiliaries is required. For example, (R)-PROPHOS (CAS 67884-32-6) is synthesized via enantioselective lithiation of diphenylphosphine derivatives . Purity is verified by chiral HPLC or circular dichroism.

Q. Methodological Notes

- Synthesis Optimization : Use excess diphenylphosphine and slow addition of dihalopropane to minimize side reactions .

- Air Sensitivity : Employ glovebox or Schlenk techniques for ligand purification and complexation .

- Computational Modeling : Validate DFT results with experimental X-ray or spectroscopic data to ensure accuracy .

属性

IUPAC Name |

1-diphenylphosphanylpropan-2-yl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOBPPNNYVSJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394560 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15383-58-1 | |

| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。